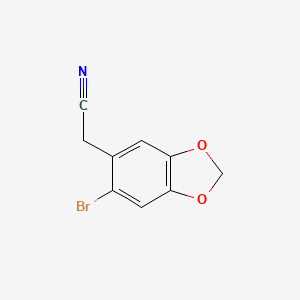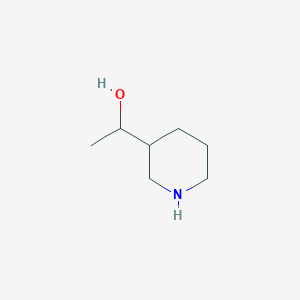
2,2,4,6,6-Pentamethylheptane-3,5-dione
説明
2,2,4,6,6-Pentamethylheptane-3,5-dione is a pentamethyl derivative of Heptane . It is a type of β-diketone compound . It has potential antimicrobial properties and is obtained from the edible oil industry .
Molecular Structure Analysis
The molecular formula of 2,2,4,6,6-Pentamethylheptane-3,5-dione is C12H22O2 . The structure of this compound includes a heptane backbone with five methyl groups attached at the 2, 2, 4, 6, and 6 positions .Chemical Reactions Analysis
The diketone structure of 2,2,4,6,6-Pentamethylheptane-3,5-dione can easily form a stable enol form through tautomerization . In alkaline conditions, the hydroxyl group of the enol loses a proton, leading to the formation of a negative oxygen ion. This ion can coordinate with many metal ions to form stable complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,4,6,6-Pentamethylheptane-3,5-dione include its molecular weight, which is 198.31 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Synthesis and Crystal Structure Analysis
2,2,4,6,6-Pentamethylheptane-3,5-dione is used in the synthesis of diastereoisomeric diols, which further cyclize with thionyl chloride to yield mixtures of isomeric dioxathiane 2-oxides. Crystal structure determinations of these compounds provide insights into their conformation and geometry, particularly in the context of cyclic sulphites (Bracke, Lenstra, Geise, & Hellier, 1989).
Thermal Decomposition Studies
This compound has been studied for its thermal decomposition behavior, particularly in the context of IR laser-powered homogeneous pyrolysis. Its decomposition pathways involve central C–CO bond homolysis, followed by CO or ketene loss from the resultant radicals and subsequent disproportionation reactions (Russell & Yee, 2005).
Alkali Metal Chelates
The compound forms derivatives with alkali metals, which have been explored for their volatility and stability. These derivatives are relevant in analytical chemistry, particularly in the quantification of alkali metal chelates (Belcher, Majer, Perry, & Stephen, 1969).
Molecular Structure and Hydrogen Bond Analysis
Studies on molecular structures and hydrogen bonding in derivatives of this compound have been conducted using techniques like NMR, IR, Raman, and UV spectroscopy. Such analyses contribute to understanding intramolecular hydrogen bonding and molecular reactivity (Sayyar, Vakili, Kanaani, Vakili, & Eshghi, 2021).
Thermal Properties in Metal Chelates
Differential thermal analysis of β-diketone chelates, including derivatives of 2,2,4,6,6-pentamethylheptane-3,5-dione, has provided insights into the thermal properties of these compounds when used in metal chelates. These findings are significant in the purification of metal chelates (Yoshida, Kobayashi, & Ueno, 1974).
Combustion and Autoignition Studies
The compound has been investigated for its relevance in combustion, particularly as a component of alternative fuels. Research includes autoignition characteristics, kinetic modeling, and combustion behavior analysis, which are crucial for understanding its use in fuel applications (Mao, Feng, Wu, Wang, Yu, Raza, Qian, & Lu, 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2,4,6,6-pentamethylheptane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(9(13)11(2,3)4)10(14)12(5,6)7/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZURKKTJQPBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)(C)C)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282798 | |
| Record name | 2,2,4,6,6-pentamethylheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,6-Pentamethyl-3,5-heptanedione | |
CAS RN |
5467-42-5 | |
| Record name | NSC28031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,6,6-pentamethylheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,6,6-PENTAMETHYL-3,5-HEPTANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



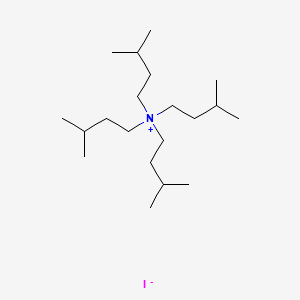
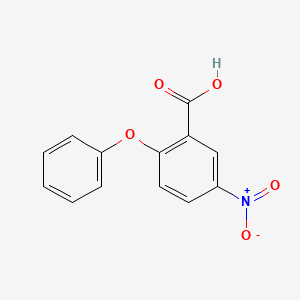
![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)



![2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride](/img/structure/B3053528.png)
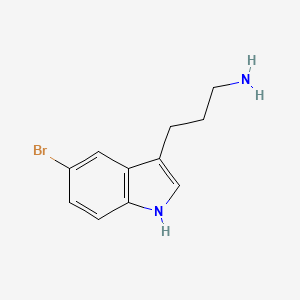
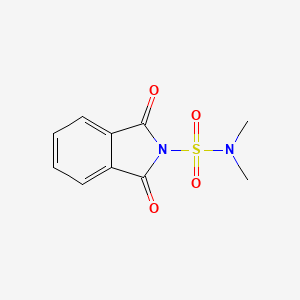
![4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol](/img/structure/B3053531.png)
